molecular formula C154H257N49O40S B1142400 (Vip-neurotensin) hybrid antagonist CAS No. 125093-93-8

(Vip-neurotensin) hybrid antagonist

Katalognummer B1142400
CAS-Nummer: 125093-93-8
Molekulargewicht: 3467.06
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of the "(Vip-neurotensin) hybrid antagonist" involved the combination of a carboxyl fragment of VIP (VIP7–28) with a six amino acid fragment of neurotensin (neurotensin6–11), creating a prototype antagonist designated as Met-Hybrid. This design was intended to maintain VIP's receptor-binding capacity while eliminating its agonistic properties, resulting in a molecule with increased specificity for VIP receptors in the CNS. This approach exemplifies a strategic pharmacological method to dissect and manipulate peptide activities for desired therapeutic outcomes (Gozes, Fridkin, & Brenneman, 1995).

Wissenschaftliche Forschungsanwendungen

  • Sexual Behavior and Neurotransmission : VIP (Vasoactive Intestinal Peptide) has been shown to stimulate sexual behavior, and its effects were attenuated by a novel VIP antagonist developed using a hybrid peptide strategy combining a portion of VIP with neurotensin. This suggests the involvement of VIP not only in penile erection but also in broader aspects of sexual behavior (Gozes et al., 1989).

  • CNS Cellular Functions : In the central nervous system (CNS), a VIP antagonist was synthesized and used to investigate VIP interactions with its receptors, revealing insights into VIP's role in cAMP formation and neuronal survival (Gozes et al., 1991).

  • Neurobiology to Clinical Applications : A study focused on a prototype VIP antagonist, showing its potential in inhibiting VIP functions in vivo, with implications for both neurological and oncological applications (Gozes et al., 1995).

  • Cancer Treatment : The hybrid antagonist has shown efficacy in inhibiting the growth of colon cancer cells, both in vitro and in vivo, suggesting its potential as a therapeutic agent for cancer treatment (Levy et al., 2002).

  • Neuroprotection in Enteric Neuropathies : VIP, along with other peptides, has been found to have neuroprotective effects on rat myenteric neurons, indicating a potential for therapeutic use in enteric neuropathies (Voss et al., 2012).

  • Leukemia Treatment : Novel VIP receptor antagonists have been developed with enhanced efficacy compared to earlier versions, showing promising results in mouse models of leukemia, indicating potential for cancer treatment (Ravindranathan et al., 2020).

Eigenschaften

IUPAC Name

(3S)-4-[[(2S)-4-amino-1-[[(2S)-1-[[(3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-[[(3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C154H257N49O40S/c1-15-81(10)120(146(239)195-104(68-79(6)7)134(227)187-101(123(164)216)72-115(161)211)199-142(235)111(76-204)197-138(231)109(74-117(163)213)192-135(228)103(67-78(4)5)189-136(229)105(69-85-40-46-88(207)47-41-85)190-130(223)93(32-18-22-57-157)179-127(220)94(33-19-23-58-158)184-145(238)119(80(8)9)198-124(217)82(11)177-125(218)99(54-65-244-14)182-132(225)98(52-53-114(160)210)181-126(219)92(31-17-21-56-156)178-128(221)95(34-24-59-173-151(165)166)180-133(226)102(66-77(2)3)188-131(224)97(36-26-61-175-153(169)170)185-147(240)121(83(12)205)200-140(233)106(70-86-42-48-89(208)49-43-86)191-137(230)108(73-116(162)212)193-139(232)110(75-118(214)215)196-148(241)122(84(13)206)201-141(234)107(71-87-44-50-90(209)51-45-87)194-144(237)113-39-29-64-203(113)150(243)100(37-27-62-176-154(171)172)186-129(222)96(35-25-60-174-152(167)168)183-143(236)112-38-28-63-202(112)149(242)91(159)30-16-20-55-155/h40-51,77-84,91-113,119-122,204-209H,15-39,52-76,155-159H2,1-14H3,(H2,160,210)(H2,161,211)(H2,162,212)(H2,163,213)(H2,164,216)(H,177,218)(H,178,221)(H,179,220)(H,180,226)(H,181,219)(H,182,225)(H,183,236)(H,184,238)(H,185,240)(H,186,222)(H,187,227)(H,188,224)(H,189,229)(H,190,223)(H,191,230)(H,192,228)(H,193,232)(H,194,237)(H,195,239)(H,196,241)(H,197,231)(H,198,217)(H,199,235)(H,200,233)(H,201,234)(H,214,215)(H4,165,166,173)(H4,167,168,174)(H4,169,170,175)(H4,171,172,176)/t81-,82-,83+,84+,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,119-,120-,121?,122?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBYWUGLFWCEKAN-LPTVATHXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)C([C@@H](C)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)C([C@@H](C)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C154H257N49O40S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3467.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Vip-neurotensin) hybrid antagonist

CAS RN

125093-93-8
Record name (Vip-neurotensin) hybrid antagonist
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125093938
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Citations

For This Compound
7
Citations
I Gozes, O Perl, R Zamostiano… - Annals of the New …, 1998 - Wiley Online Library
… We have previously designed and synthesized a VIP-neurotensin hybrid antagonist (neurotensin 6-11 VIP 7-28 ). This receptor antagonist 7 inhibited VIP-stimulated sexual behavior, …
Number of citations: 13 nyaspubs.onlinelibrary.wiley.com
I Gozes, M Fridkin, H Westphal, J Glowa… - … Molecular Biology To …, 1994 - books.google.com
… Inhibition of VIP activities at the receptor level, with a novel, most potent, VIP-neurotensin hybrid antagonist also resulted in learning impairment and attenuation of sexual behavior, …
Number of citations: 0 books.google.com
JM Hill, RF Mervis, J Politi, SK McCUNE… - Annals of the New …, 1994 - Wiley Online Library
… I2 VIP functions were blocked during the first two weeks of postnatal life with the subcutaneous injection of a VIP/neurotensin hybrid antagonist with a selectivity for VIP receptors in the …
Number of citations: 40 nyaspubs.onlinelibrary.wiley.com
I Gozes - Journal of molecular neuroscience, 2008 - Springer
… The first analog designed was a VIP-neurotensin hybrid antagonist (neurotensin 7-11VIP7-… derivative of the VIP-neurotensin hybrid antagonist termed SNH (Gozes et al. 1995b; Fig. 1) …
Number of citations: 32 idp.springer.com
I Gozes, DE Brenneman - Growth Factors, Peptides and Receptors, 1993 - Springer
… Using a novel VIP-neurotensin hybrid antagonist (Gozes et al., 1989), two VIP receptor … receptor, which is not recognized by the VIP-neurotensin hybrid antagonist (Gozes et al., 1991a). …
Number of citations: 1 link.springer.com
I Gozes - Pituitary Adenylate Cyclase Activating Polypeptide …, 2016 - Springer
… The design and synthesis of a potent VIP-neurotensin hybrid antagonist, inhibiting sexual interactions [9], learning and memory [10] circadian [11] and social activity at the behavioral …
Number of citations: 2 link.springer.com
LM LEWIN - VIP, PACAP, and Related Peptides …, 1998 - New York Academy of Sciences
Number of citations: 0

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.